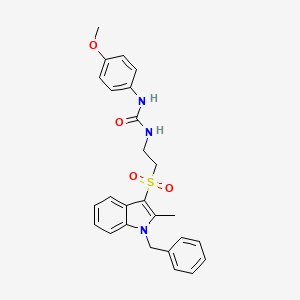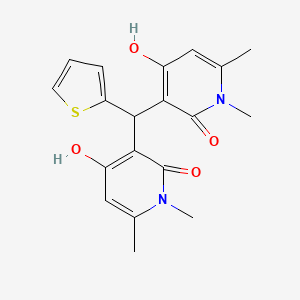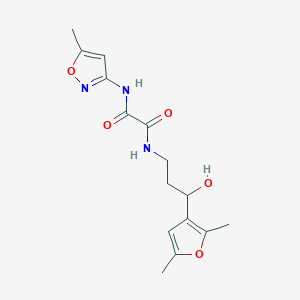
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea, also known as BMS-794833, is a small molecule inhibitor that has been developed to target the protein kinase B-Raf. This protein kinase is a key component of the mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth and differentiation. BMS-794833 has been studied extensively for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Wissenschaftliche Forschungsanwendungen
Urease Inhibitors and Gastric/Urinary Tract Infections
Urease is an enzyme that catalyzes the hydrolysis of urea, which is implicated in serious infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Studies have focused on various groups of urease inhibitors, including compounds similar to 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea, for their potential applications in treating these infections. One clinically used urease inhibitor, acetohydroxamic acid, has shown severe side effects, indicating a need for new compounds with improved profiles (Kosikowska & Berlicki, 2011).
Uremic Toxins and Chronic Kidney Disease
Protein-bound uremic toxins such as indoxyl sulfate and p-cresyl sulfate have been extensively studied for their biologic effects. Compounds structurally related to 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea have been explored for their potential to mitigate the accumulation of these toxins, which are difficult to remove by conventional dialysis and contribute to the progression of chronic kidney disease and related complications by inducing oxidative stress and inflammation (Vanholder et al., 2014).
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics and interactions of compounds like 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea is crucial for drug development. These compounds often exhibit complex interactions with cytochrome P450 isoforms, affecting their metabolism and potentially leading to drug-drug interactions. This area of research helps in predicting the metabolic pathways and safety profiles of new drug candidates (Khojasteh et al., 2011).
Antioxidant Activity and Free Radical Scavenging
The antioxidant capacity of compounds, including those structurally related to 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea, is a significant area of research, especially in the context of oxidative stress-related diseases. Various assays, such as ABTS and DPPH, are used to evaluate the antioxidant activity of these compounds, indicating their potential therapeutic applications in conditions caused by oxidative damage (Ilyasov et al., 2020).
Eigenschaften
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-19-25(23-10-6-7-11-24(23)29(19)18-20-8-4-3-5-9-20)34(31,32)17-16-27-26(30)28-21-12-14-22(33-2)15-13-21/h3-15H,16-18H2,1-2H3,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVZIJCQXCCBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2614487.png)

![3-[[(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-N,N-diethylbenzamide](/img/structure/B2614492.png)
![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2614495.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2614499.png)

![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2614502.png)


![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2614507.png)

![ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B2614509.png)